2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide
CAS No.:
Cat. No.: VC14504308
Molecular Formula: C20H17Cl2N5O4S
Molecular Weight: 494.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17Cl2N5O4S |
|---|---|
| Molecular Weight | 494.3 g/mol |
| IUPAC Name | 2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide |
| Standard InChI | InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29) |
| Standard InChI Key | COTBDKMEUUNJTI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Introduction
2,4-Dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide is a complex organic compound belonging to the sulfonamide derivative class. It features a dichlorobenzamide core linked to a sulfamoyl group, which is further connected to a pyrimidine ring. This compound has garnered attention in scientific research due to its potential applications in pharmaceuticals and agricultural chemistry.
Synthesis and Chemical Reactivity
The synthesis of 2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide typically involves multi-step reactions. One common method includes the reaction of 2,4-dichlorobenzoic acid derivatives with amines and sulfamoyl compounds under controlled conditions.
Chemical Reactions
-
Nucleophilic and Electrophilic Sites: The compound's reactivity is influenced by the presence of electrophilic and nucleophilic sites within its structure, allowing it to participate in various chemical reactions typical for sulfonamides and amides.
Pharmaceutical Applications
The compound's complex structure and functional groups indicate potential applications in pharmaceuticals. It may demonstrate activity against specific enzymes or receptors in biological pathways, similar to other sulfonamide derivatives.
Molecular Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C20H17Cl2N5O4S |
| Molecular Weight | Approximately 494.3 g/mol |
| IUPAC Name | 2,4-Dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide |
| CAS Number | 1267610-30-9 |
Synthesis and Reactivity
| Synthesis Method | Description |
|---|---|
| Common Method | Reaction of 2,4-dichlorobenzoic acid derivatives with amines and sulfamoyl compounds |
| Reactivity | Influenced by electrophilic and nucleophilic sites |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume